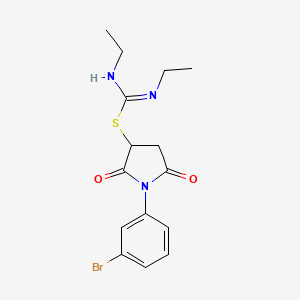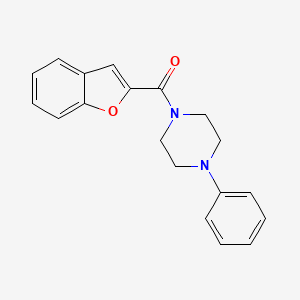methyl]phosphonate](/img/structure/B4955564.png)
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate, also known as DDVP, is a common insecticide used in agriculture and households. It is a colorless liquid with a strong odor and is highly toxic to insects. DDVP has been widely used for decades, but concerns have been raised about its potential impact on human health and the environment. In
Mecanismo De Acción
The mechanism of action of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have a wide range of biochemical and physiological effects. In addition to its neurotoxic effects on insects, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have effects on the immune system, liver function, and reproductive system. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to increase oxidative stress and inflammation, which can lead to damage to cells and tissues. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has also been shown to have effects on hormone levels and can disrupt the endocrine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective at killing insects and can be used at low concentrations. However, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has several limitations. It is highly toxic to humans and can pose a significant risk to researchers working with the compound. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate also has a short half-life and can degrade quickly, making it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate. One area of research is the development of safer and more effective insecticides that do not have the same toxic effects on humans and the environment. Another area of research is the potential use of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective and anticancer properties, and further research is needed to explore its potential in these areas. Finally, more research is needed to better understand the biochemical and physiological effects of dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate on humans and the environment.
Métodos De Síntesis
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is synthesized by reacting 3,5-dichloroaniline with 3-hydroxybenzaldehyde in the presence of dimethyl phosphite. The reaction yields dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate as a colorless liquid.
Aplicaciones Científicas De Investigación
Dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, and beetles. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate is also used in the preservation of stored grains and food products. In addition to its insecticidal properties, dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease and cancer. dimethyl [[(3,5-dichlorophenyl)amino](3-hydroxyphenyl)methyl]phosphonate has been shown to have neuroprotective properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-[(3,5-dichloroanilino)-dimethoxyphosphorylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2NO4P/c1-21-23(20,22-2)15(10-4-3-5-14(19)6-10)18-13-8-11(16)7-12(17)9-13/h3-9,15,18-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQCHFQALZADQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)